[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
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Description
[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a useful research compound. Its molecular formula is C17H24N2O6S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Memory Enhancement
The study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrates its application in memory facilitation in mice. This research provides evidence of the compound's potential in enhancing learning and memory, suggesting a framework for further exploration in cognitive enhancement and treatment of memory-related disorders (Jiang Jing-ai, 2006).
Cardiovascular Health
Angiotensin-converting enzyme 2 (ACE2) activators, such as 1‐[(2‐dimethylamino) ethylamino]‐4‐(hydroxymethyl)‐7‐[(4‐methylphenyl) sulfonyl oxy]‐9H‐xanthene‐9‐one (XNT), have shown promise in reversing hypertension-induced cardiac and renal fibrosis. This study illuminates the therapeutic potential of related compounds in protecting against cardiovascular diseases, through mechanisms involving extracellular signal-regulated kinases (ERKs) (A. Ferreira et al., 2011).
Heterocyclic Chemistry
In the realm of synthetic organic chemistry, derivatives similar to the subject compound have been utilized in the synthesis of various heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This highlights their importance in creating novel compounds with potential applications in pharmaceuticals and materials science (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Molecular Probes and Fluorescent Dyes
The synthesis and application of fluorescent solvatochromic dyes, encompassing dimethylamino and sulfonyl groups, underscore the utility of related compounds in developing sensitive molecular probes. These probes can be instrumental in studying biological events and processes, offering tools for research in cellular biology and biochemistry (Z. Diwu et al., 1997).
Inhibition of Carbonic Anhydrase
Arenesulfonyl-2-imidazolidinones, which share structural features with the subject compound, have been investigated as potent inhibitors of carbonic anhydrase, a key enzyme in pH regulation. This research opens avenues for the development of new therapeutic agents for conditions associated with the dysregulation of enzyme activity (A. Abdel-Aziz et al., 2015).
Properties
IUPAC Name |
[2-(1-methoxypropan-2-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-13-4-6-15(7-5-13)8-9-26(22,23)18-10-17(21)25-12-16(20)19-14(2)11-24-3/h4-9,14,18H,10-12H2,1-3H3,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJVNFDHKZRMA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.